N-[(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide
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Overview
Description
N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C17H16N2O3 This compound is known for its unique structure, which includes a hydrazide group, a phenyl ring, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and methylphenoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.
Industry: In industrial applications, the compound can be used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, the compound may exert its effects by interfering with cellular signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(4-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(3,4-dihydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of N’-[(2-hydroxyphenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide lies in its specific combination of the hydroxyphenyl and methylphenoxy groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
92966-77-3 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H16N2O3/c1-12-6-2-5-9-15(12)21-11-16(20)18-17-10-13-7-3-4-8-14(13)19/h2-10,19H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
AALKCIUWSFSHQP-LICLKQGHSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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